Modafinil acid

Description

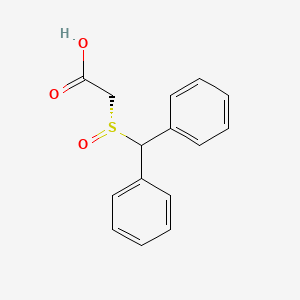

structure given in first source

Properties

IUPAC Name |

2-benzhydrylsulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQPIWTMBRJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979768 | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-24-0, 112111-44-1, 112111-45-2 | |

| Record name | Modafinil acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyhydrylsulfinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzhydrylsulfinylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODAFINIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Modafinil acid?

An In-depth Technical Guide to the Chemical Structure and Properties of Modafinil Acid

Introduction

This compound, also known by its code name CRL-40467, is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1][2] This document provides a comprehensive technical overview of the chemical structure, properties, and metabolic formation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is chemically known as (Diphenylmethanesulfinyl)acetic acid.[1] Its structure features a central carbon atom bonded to two phenyl rings (a benzhydryl group), which is in turn attached to a sulfinyl group linked to an acetic acid moiety.

The IUPAC name for this compound is 2-(benzhydrylsulfinyl)acetic acid.[3] It is a racemic compound, existing as both (R)- and (S)-enantiomers.[4]

Key Identifiers:

-

IUPAC Name: 2-(benzhydrylsulfinyl)acetic acid[3]

-

Synonyms: Modafinilic acid, Modafinil carboxylate, CRL-40467, Benzyhydrylsulfinylacetic acid[1][3]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃S | [3][5][6][7][8][9] |

| Molecular Weight | 274.33 g/mol | [3][5][6] |

| IUPAC Name | 2-(benzhydrylsulfinyl)acetic acid | [3] |

| CAS Number | 63547-24-0 | [1][3][8] |

| PubChem CID | 3085267 | [3][6] |

| Appearance | White Solid | [8] |

Metabolic Pathway of Modafinil

Modafinil is extensively metabolized in the liver, with approximately 90% of an administered dose being converted into its metabolites.[2][10] The formation of this compound is the primary metabolic pathway, accounting for 30-60% of the metabolized drug.[1]

This biotransformation occurs through the hydrolytic deamidation of the acetamide group of modafinil, a reaction catalyzed by amidase or esterase enzymes.[1][2] The other major metabolite is modafinil sulfone, which is formed via S-oxidation by cytochrome P450 enzymes, particularly CYP3A4.[2][10] Both this compound and modafinil sulfone are pharmacologically inactive and do not contribute to the wakefulness-promoting effects of the parent drug.[1][2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C15H14O3S | CID 3085267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-Modafinic acid | C15H14O3S | CID 11623216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound [medbox.iiab.me]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. niainnovation.in [niainnovation.in]

- 9. (R)-(-)-Modafinil Acid | 112111-45-2 [chemicalbook.com]

- 10. droracle.ai [droracle.ai]

Modafinil acid (CRL-40467) discovery and history

An In-Depth Technical Guide to Modafinil Acid (CRL-40467): Discovery and History

Introduction

Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is a widely recognized wakefulness-promoting agent, utilized clinically for conditions such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1][2] The pharmacological and metabolic fate of Modafinil is of critical importance for understanding its complete clinical profile. Upon administration, Modafinil is extensively metabolized in the liver, with approximately 90% of the dose being converted into metabolites.[3][4] The two major circulating metabolites are this compound (CRL-40467) and Modafinil sulfone (CRL-41056).[2][4]

This technical guide focuses on the primary metabolite, this compound (CRL-40467). It delves into the historical context of its discovery, stemming from the development of its parent compounds, and provides a detailed overview of its chemical properties, metabolic formation, and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key, albeit inactive, metabolite.

Discovery and History

The story of this compound is intrinsically linked to the development of a series of benzhydryl sulfinyl compounds by the French pharmaceutical company, Lafon Laboratories, in the 1970s.[1][5]

-

1974: The Precursor, Adrafinil: Chemists at Lafon Laboratories first synthesized Adrafinil, a new molecule that demonstrated a significant, dose-dependent increase in motor activity in mice without the typical side effects of sympathomimetic stimulants.[6][7][8]

-

1976: Identification of Modafinil: During pharmacokinetic studies of Adrafinil, its primary active metabolite, Modafinil, was identified.[5][7] Modafinil was found to have a similar pharmacological effect to its parent drug but with greater potency and utility.[1]

-

Late 1970s - Early 1980s: Pioneering Clinical Research: The neurophysiologist Michel Jouvet began prescribing Adrafinil to narcoleptic patients as early as 1977, though with inconsistent results.[6][8] By 1983, Jouvet and his colleague Bastuji started administering Modafinil directly to patients with narcolepsy and idiopathic hypersomnia, observing a significant reduction in excessive daytime sleepiness.[6][7]

-

Path to Market: Despite initial reluctance from Lafon Laboratories to develop the molecule, Jouvet's persistence led to the initiation of full-scale clinical trials.[6][8] The excellent results from these trials culminated in the use of Modafinil by the French army during the Gulf War in early 1991 to maintain alertness.[6][8]

-

Regulatory Approval: Modafinil was officially registered for the treatment of narcolepsy in France in 1992 and became commercially available in 1994 under the brand name Modiodal.[1][6][8] It later received FDA approval in the United States in 1998, where it was marketed as Provigil by Cephalon Inc., a company that leased the rights from Lafon before acquiring it in 2001.[1][5][9]

Throughout this journey, the characterization of Modafinil's metabolic pathways led to the identification and study of its major metabolite, This compound (CRL-40467) . It was determined that this compound is a product of the primary elimination pathway for Modafinil but does not contribute to the wakefulness-promoting effects of the parent drug.[4][10][11]

Data Presentation: Chemical and Pharmacokinetic Properties

This compound is the product of hydrolytic deamidation of the parent drug.[4] Its physical and pharmacokinetic properties are distinct from Modafinil, primarily characterized by increased polarity and more rapid clearance.[10][12]

Table 1: Chemical and Physical Properties of this compound (CRL-40467)

| Property | Value | Reference |

| IUPAC Name | 2-(benzhydrylsulfinyl)acetic acid | [13][14] |

| Other Names | Modafinilic acid; Modafinil carboxylate; CRL-40467 | [10][13] |

| CAS Number | 63547-24-0 | [10][13] |

| Chemical Formula | C₁₅H₁₄O₃S | [10][14] |

| Molar Mass | 274.33 g·mol⁻¹ | [10][14] |

Table 2: Comparative Pharmacokinetic Parameters of Modafinil and this compound

| Parameter | Modafinil | This compound (CRL-40467) | Reference |

| Formation | N/A (Parent Drug) | Primary metabolite via amide hydrolysis | [4][10] |

| % of Parent Drug Converted | N/A | 30 - 60% | [10] |

| Pharmacological Activity | Wakefulness-promoting | Inactive | [4][10][11] |

| Elimination Half-Life (t½) | ~12 - 15 hours | ~7 hours | [3][10] |

| Apparent Clearance (CL) | ~3.51 L/h | ~4.94 L/h | [12] |

| Apparent Volume of Distribution (Vd) | N/A | ~2.73 L | [12][15] |

Experimental Protocols

The characterization of Modafinil and its metabolites involves specific synthetic and analytical methodologies.

Protocol: Synthesis of Modafinil

The most common synthesis of Modafinil serves as the precursor step to the in vivo generation of this compound. A representative method is the oxidation of 2-(benzhydrylthio)acetamide.

-

Reaction Setup: Place 14.39 g (0.056 mol) of 2-(benzhydrylthio)acetamide into a suitable reaction flask.[16]

-

Solvent and Reagent Addition: Add 60 mL of acetic acid and 5.6 mL of 30-33% hydrogen peroxide (H₂O₂).[16][17]

-

Incubation: Heat the mixture to 40-45°C and stir for approximately 4 hours, or leave overnight at 40°C.[16]

-

Quenching: (Optional) Add a solution of sodium metabisulfite in water to quench any unreacted H₂O₂.[16]

-

Crystallization: Add approximately 200 mL of water to the reaction mixture to induce crystallization of Modafinil.[16]

-

Purification: Cool the suspension, filter the crude product, wash with water, and recrystallize from a suitable solvent such as methanol to obtain pure Modafinil.[16]

Protocol: In Vitro Metabolism Analysis

This protocol describes a generalized method to study the formation of Modafinil metabolites using human liver microsomes (HLM) or hepatocytes.

-

Incubation Preparation: Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL protein), and Modafinil (e.g., 1 µM).

-

Initiation of Reaction: Pre-warm the mixture to 37°C. To study CYP450-mediated metabolism (formation of Modafinil sulfone), initiate the reaction by adding an NADPH-generating system. For hydrolytic pathways (formation of this compound), NADPH is not required.[4]

-

Incubation: Incubate the tubes at 37°C in a shaking water bath. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[4]

-

Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) to quantify the disappearance of Modafinil and the formation of this compound and Modafinil sulfone.[4]

Protocol: Population Pharmacokinetic (PopPK) Study Design

This protocol is based on the methodology used to characterize the pharmacokinetics of this compound in human subjects.[12][15]

-

Study Design: Conduct a multi-center, open-label, single-dose clinical trial.[15]

-

Subject Recruitment: Enroll healthy adult volunteers. In the reference study, subjects were recruited from 5 different ethnic groups to assess potential population differences.[12][15]

-

Dosing: Administer a single oral dose of 200 mg Modafinil to each subject.[15]

-

Blood Sampling: Collect serial blood samples for pharmacokinetic evaluation at specific time points before and after administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[12][15]

-

Bioanalysis: Process blood samples to plasma and analyze the concentrations of Modafinil and this compound using a validated bioanalytical method, typically LC-MS/MS.

-

Pharmacokinetic Modeling: Utilize specialized software (e.g., NONMEM) for systematic population pharmacokinetic modeling.[12][15] Describe the concentration-time profile of this compound using a compartmental model (e.g., a one-compartment model).[15]

-

Covariate Analysis: Evaluate the influence of demographic and physiological variables (e.g., ethnicity, body weight, gender) on the pharmacokinetic parameters (such as clearance and volume of distribution).[15]

Visualizations: Pathways and Workflows

Metabolic Pathway of Modafinil

The metabolic conversion of Modafinil primarily occurs via two pathways: amide hydrolysis leading to the inactive this compound, and S-oxidation by CYP3A4 leading to the inactive Modafinil sulfone.

Workflow for a Population Pharmacokinetic (PopPK) Study

This diagram illustrates the sequential steps involved in conducting a PopPK study to characterize a metabolite like this compound.

Conceptual Signaling Pathways of Modafinil (Parent Drug)

While this compound is inactive, understanding the mechanism of the parent drug is crucial. Modafinil's primary mechanism is believed to be the blockade of the Dopamine Transporter (DAT), which indirectly influences several neurotransmitter systems.

Conclusion

This compound (CRL-40467) is the principal metabolite of the wakefulness-promoting agent Modafinil. Its discovery is a direct result of the pioneering pharmaceutical research at Lafon Laboratories in the 1970s and 1980s, which began with the synthesis of Adrafinil and led to the clinical development of Modafinil. Formed via amide hydrolysis, this compound is pharmacologically inactive and does not contribute to the therapeutic effects of its parent compound. However, its characterization is fundamental to a complete understanding of Modafinil's disposition. With a higher clearance and shorter half-life than Modafinil, its rapid formation and excretion represent the primary route of elimination for the drug. The detailed study of its pharmacokinetics continues to be an important aspect of drug development, ensuring a comprehensive safety and efficacy profile for Modafinil and related compounds.

References

- 1. modafi.eu [modafi.eu]

- 2. Modafinil - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. benchchem.com [benchchem.com]

- 5. healthmatter.co [healthmatter.co]

- 6. Modafinil: its discovery, the early European and North American experience in the treatment of narcolepsy and idiopathic hypersomnia, and its subsequent use in other medical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. greendoor.org [greendoor.org]

- 8. gwern.net [gwern.net]

- 9. Modafinil [medbox.iiab.me]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound [medbox.iiab.me]

- 14. This compound | C15H14O3S | CID 3085267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Modafinil Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil acid (CRL-40467) is the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil.[1][2] Its formation, primarily through enzymatic hydrolysis in the liver, represents a key step in the clearance of modafinil.[3] A thorough understanding of the physicochemical properties of this compound is crucial for comprehensive pharmacokinetic modeling, drug metabolism studies, and the development of analytical methods for its detection. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway.

Core Physicochemical Properties

This compound, a chiral molecule, is a white to off-white crystalline solid.[4] It is the product of the hydrolytic deamidation of modafinil's acetamide group.[1] The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[(diphenylmethyl)sulfinyl]acetic acid | [5] |

| Synonyms | Modafinilic acid, CRL-40467 | [5] |

| Chemical Formula | C₁₅H₁₄O₃S | [4] |

| Molecular Weight | 274.33 g/mol | [5] |

| Melting Point | 139-141 °C | [4] |

| Solubility | Soluble in chloroform and methanol; Insoluble in water. | [4] |

| logP (Predicted) | 2.4 | [5] |

| pKa (Predicted) | 4.06 (Strongest Acidic) | Human Metabolome Database |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of this compound are outlined below. These are generalized methods that can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry this compound is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20°C per minute initially.

-

A preliminary melting range is observed.

-

The apparatus is allowed to cool.

-

A second determination is performed with a fresh sample, heating at a slower rate (1-2°C per minute) as the temperature approaches the preliminary melting range.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of purified water (e.g., 10 mL).

-

The vial is sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is centrifuged to separate the undissolved solid.

-

Aliquots of the supernatant are carefully removed, filtered (using a filter that does not bind the analyte), and diluted as necessary.

-

The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC-UV.

-

The experiment is performed in triplicate to ensure accuracy.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution characteristics. The shake-flask method is the classical approach for its determination.[6][7]

Apparatus:

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker

-

pH meter

-

Analytical instrument (e.g., HPLC-UV)

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken for a set period (e.g., 1-2 hours) to allow for partitioning of the analyte between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[8][9][10]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Metabolic Pathway and Experimental Workflow

Metabolic Conversion of Modafinil to this compound

The primary metabolic pathway for modafinil involves the hydrolysis of its amide group to form this compound.[1][11] This reaction is catalyzed by hepatic esterase and/or amidase enzymes.[3] Modafinil also undergoes S-oxidation to form the inactive metabolite modafinil sulfone, a process partially mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][12]

Caption: Metabolic pathway of Modafinil.

Experimental Workflow for Quantification in Biological Matrices

The quantification of modafinil and this compound in biological samples like plasma or urine is essential for pharmacokinetic studies. A typical workflow involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Quantification workflow in biological samples.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work on modafinil metabolism, pharmacokinetics, and the development of analytical methodologies. A clear understanding of these properties is indispensable for the comprehensive evaluation of modafinil's disposition in biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | C15H14O3S | CID 3085267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. benchchem.com [benchchem.com]

Modafinil Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Modafinil Acid (CRL-40467), the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, Modafinil. This document consolidates essential chemical and physical properties, pharmacokinetic data, and established analytical methodologies for its quantification. Detailed experimental protocols and visual representations of metabolic pathways and analytical workflows are included to support researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical and Physical Properties

This compound, also known as 2-[(diphenylmethyl)sulfinyl]acetic acid, is the major metabolite of Modafinil.[1] It is formed in the body through the hydrolysis of the amide group of the parent drug.[2]

| Property | Value | Reference |

| CAS Number | 63547-24-0 | [3][4][5][6] |

| Molecular Formula | C₁₅H₁₄O₃S | [3][4][6] |

| Molecular Weight | 274.33 g/mol | [4][5][6] |

| IUPAC Name | 2-(benzhydrylsulfinyl)acetic acid | [3] |

| Synonyms | Modafinilic acid, Modafinil carboxylate, CRL-40467 | [5] |

| Appearance | White to off-white solid | [4] |

Metabolism and Pharmacokinetics

Modafinil is extensively metabolized in the liver, with amide hydrolysis being the primary route of elimination, leading to the formation of this compound.[2][[“]] This metabolic conversion is catalyzed by amidase and/or esterase enzymes.[1] A smaller portion of Modafinil is metabolized via cytochrome P450 (CYP) enzymes, particularly CYP3A4, to form Modafinil sulfone.[1][8] this compound is considered pharmacologically inactive and does not contribute to the wake-promoting effects of Modafinil.[1][8]

Metabolic Pathway of Modafinil

The metabolic conversion of Modafinil to its primary inactive metabolites is a critical aspect of its pharmacokinetic profile.

Pharmacokinetic Parameters

The pharmacokinetic properties of Modafinil and its metabolite, this compound, have been characterized in human studies.

| Parameter | Modafinil | This compound | Reference |

| Tmax (hours) | 2 - 4 | - | [[“]] |

| Elimination Half-life (t½) (hours) | ~15 | ~7 | [4][5] |

| Apparent Volume of Distribution (Vd/F) (L/kg) | ~0.8 | - | [4] |

| Plasma Protein Binding | ~60% (primarily to albumin) | - | [1] |

| Apparent Clearance (CL/F) (L/h) | - | 4.94 | [5] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from its precursor, 2-(benzhydrylthio)acetic acid, through an oxidation reaction.

Procedure for the Oxidation of 2-(benzhydrylthio)acetamide to Modafinil (adaptable for this compound):

-

Dissolve 2-(benzhydrylthio)acetamide in glacial acetic acid.

-

Heat the mixture to approximately 40°C with stirring until complete dissolution.

-

Add a solution of hydrogen peroxide (e.g., 5.8%) dropwise to the reaction mixture while maintaining the temperature between 40-45°C.

-

Continue stirring the reaction mixture at this temperature for several hours.

-

To quench any unreacted hydrogen peroxide, add a solution of sodium metabisulfite in water and stir.

-

Cool the reaction mixture to induce crystallization of the product.

-

Filter the suspension to isolate the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol.[9]

Quantification of this compound in Human Plasma by HPLC

This section details a high-performance liquid chromatography (HPLC) method for the simultaneous determination of Modafinil, this compound, and Modafinil Sulfone in human plasma.[6]

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.200 mL of human plasma, add an internal standard.

-

Extract the analytes by adding a mixture of hexane-dichloromethane-glacial acetic acid (55:45:2, v/v).

-

Vortex the mixture and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for HPLC analysis.[6]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Narrow-bore phenyl column |

| Mobile Phase | Isocratic elution with a suitable solvent system |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 235 nm |

| Linear Range | 0.100 to 20.0 µg/mL for each compound |

Experimental Workflow for Metabolite Quantification

The general workflow for the quantitative analysis of Modafinil and its metabolites from biological matrices involves several key steps.

Conclusion

This technical guide provides foundational information on this compound, covering its chemical properties, metabolic formation, pharmacokinetic profile, and analytical determination. The detailed protocols and visual workflows are intended to serve as a valuable resource for professionals engaged in the research and development of pharmaceuticals. The provided data and methodologies can aid in designing and conducting further studies on the metabolism and disposition of Modafinil.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and tolerability of modafinil ( Provigil ) [modafinil.wiki]

- 5. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of modafinil, this compound and modafinil sulfone in human plasma utilizing liquid-liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. droracle.ai [droracle.ai]

- 9. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]

An In-Depth Technical Guide on the Properties of (R)-(-)-Modafinil Acid Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Modafinil acid, the principal and pharmacologically inactive metabolite of armodafinil ((R)-(-)-modafinil), is a critical molecule in the study of modafinil's pharmacokinetics and metabolism. This technical guide provides a comprehensive overview of the core properties of the (R)-(-)-modafinil acid enantiomer. It includes a detailed summary of its physicochemical characteristics, in-depth experimental protocols for its synthesis, chiral separation, and analysis, and a review of its metabolic formation. This document is intended to be a core resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed methodologies and structured data to support further investigation and application.

Physicochemical Properties

(R)-(-)-Modafinil acid is a chiral carboxylic acid that is significantly more polar than its parent compound, armodafinil. This increased polarity facilitates its renal excretion. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (R)-(-)-Modafinil Acid

| Property | Value | Reference |

| IUPAC Name | 2-[(R)-(diphenylmethyl)sulfinyl]acetic acid | N/A |

| Molecular Formula | C₁₅H₁₄O₃S | N/A |

| Molecular Weight | 274.33 g/mol | N/A |

| CAS Number | 112111-45-2 | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 139-141 °C | [1] |

| Solubility | Soluble in methanol and DMSO; sparingly soluble in chloroform; insoluble in water. | [1] |

| pKa | Data not readily available, expected to be acidic due to the carboxylic acid group. | N/A |

| Optical Rotation | (-) enantiomer | N/A |

Metabolic Pathway and Pharmacokinetics

(R)-(-)-Modafinil acid is the primary metabolite of armodafinil, formed through the hydrolysis of the terminal amide group. This metabolic conversion is a crucial step in the detoxification and elimination of armodafinil.

Metabolic Conversion of Armodafinil

The metabolic transformation of armodafinil to (R)-(-)-modafinil acid is primarily catalyzed by hepatic amidase and/or esterase enzymes.[2] This hydrolysis reaction is the main route of elimination for armodafinil. A smaller fraction of armodafinil is oxidized by cytochrome P450 enzymes, particularly CYP3A4, to form the inactive modafinil sulfone.[3] (R)-(-)-Modafinil acid itself is considered pharmacologically inactive and does not contribute to the wakefulness-promoting effects of the parent drug.[2]

References

The Root of Inertia: A Technical Guide to the Biological Inactivity of Modafinil Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil, a widely prescribed wakefulness-promoting agent, undergoes extensive metabolism in the liver, leading to the formation of its principal metabolite, Modafinil acid. Despite its structural similarity to the parent compound, this compound is devoid of the characteristic central nervous system (CNS) stimulant effects. This in-depth technical guide elucidates the core reasons behind the biological inactivity of this compound, focusing on two key determinants: its significantly diminished affinity for the dopamine transporter (DAT) and its poor penetration of the blood-brain barrier (BBB). Through a comprehensive review of available data, detailed experimental protocols, and illustrative diagrams, this document provides a thorough understanding of the structure-activity relationship that governs the divergent pharmacological profiles of Modafinil and its acid metabolite.

Introduction

Modafinil is a unique CNS stimulant used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Its mechanism of action is primarily attributed to its ability to block the dopamine transporter (DAT), thereby increasing synaptic dopamine concentrations in specific brain regions.[2] The metabolic fate of Modafinil is a critical aspect of its overall pharmacological profile. The major route of elimination is hepatic metabolism, with approximately 90% of the parent drug being converted to metabolites.[3] The two primary circulating metabolites are this compound and Modafinil sulfone. Crucially, preclinical studies have consistently demonstrated that these metabolites, particularly this compound, do not contribute to the wake-promoting effects of Modafinil.[4] This guide will dissect the underlying pharmacokinetic and pharmacodynamic reasons for the biological inactivity of this compound.

Pharmacodynamics: A Tale of Two Affinities

The wake-promoting effects of Modafinil are intrinsically linked to its interaction with the dopamine transporter. By inhibiting dopamine reuptake, Modafinil enhances dopaminergic neurotransmission, a key component of the brain's arousal and wakefulness pathways. The biological inactivity of this compound stems primarily from its dramatically reduced affinity for the DAT compared to its parent compound.

Dopamine Transporter Binding Affinity

| Compound | Assay Type | Preparation | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Modafinil | Binding Affinity | Guinea Pig Striatum | [³H]WIN 35,428 | 1930 | 3190 | [5] |

| (±)-Modafinil | Binding Affinity | hDAT-expressing COS7 cells | [³H]WIN 35,428 | 2300 | - | [6] |

| R-Modafinil | Binding Affinity | hDAT-expressing COS7 cells | [³H]WIN 35,428 | 780 | - | [6] |

| S-Modafinil | Binding Affinity | hDAT-expressing COS7 cells | [³H]WIN 35,428 | 2500 | - | [6] |

| (±)-Modafinil | Dopamine Uptake Inhibition | hDAT-expressing COS7 cells | [³H]Dopamine | - | 13000 | [6] |

| R-Modafinil | Dopamine Uptake Inhibition | hDAT-expressing COS7 cells | [³H]Dopamine | - | 4000 | [5] |

| S-Modafinil | Dopamine Uptake Inhibition | hDAT-expressing COS7 cells | [³H]Dopamine | - | 8700 | [5] |

Kᵢ (Inhibition constant) and IC₅₀ (half maximal inhibitory concentration) are measures of binding affinity and potency, respectively. Lower values indicate a stronger interaction.

The lack of quantifiable binding data for this compound strongly suggests that its affinity for the DAT is negligible at physiologically relevant concentrations. The structural change from the amide group in Modafinil to the carboxylic acid group in this compound drastically alters the molecule's electronic and steric properties, preventing effective interaction with the binding pocket of the dopamine transporter.

Pharmacokinetics: The Blood-Brain Barrier Challenge

For a centrally acting drug to be effective, it must efficiently cross the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. The physicochemical properties of a molecule are paramount in determining its ability to traverse this barrier.

Physicochemical Properties and BBB Penetration

The metabolic conversion of Modafinil's amide group to a carboxylic acid in this compound significantly increases the molecule's polarity. This is reflected in key physicochemical parameters such as the logarithm of the partition coefficient (logP) and the topological polar surface area (TPSA).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Reference |

| Modafinil | C₁₅H₁₅NO₂S | 273.35 | 1.7 | 79.4 | [7] |

| This compound | C₁₅H₁₄O₃S | 274.33 | 2.43 | 54.37 | [8] |

A lower logP value generally correlates with lower lipophilicity and, consequently, reduced passive diffusion across the lipid-rich BBB. While the logP of this compound is slightly higher, the presence of the ionizable carboxylic acid group at physiological pH leads to a significant increase in polarity, hindering its ability to cross the BBB. In vivo studies in rats have shown that following systemic administration of Modafinil, the concentration of this compound in the brain is substantially lower than that of the parent drug, confirming its poor BBB penetration.[9]

Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine transporter using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Homogenized striatal tissue from rodents or cell membranes from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

-

Radioligand: A high-affinity DAT ligand labeled with a radioisotope, such as [³H]WIN 35,428 or [³H]Cocaine.

-

Test Compound: Modafinil or this compound dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological salt concentrations.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.

-

Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes a method for measuring extracellular dopamine levels in the brain of a freely moving animal following the administration of a test compound.

Materials:

-

Animal Model: Typically rats or mice.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: A small, semi-permeable membrane that allows for the diffusion of small molecules from the extracellular fluid.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate.

-

Fraction Collector: To collect the dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine concentrations in the dialysate.

-

Test Compound: Modafinil or this compound for systemic administration (e.g., intraperitoneal injection).

Procedure:

-

Surgery: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula into the brain region of interest (e.g., the nucleus accumbens or striatum).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Baseline Collection: Begin perfusing the probe with aCSF and collect baseline dialysate samples to establish the basal dopamine concentration.

-

Drug Administration: Administer the test compound systemically.

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

-

Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the data over time to observe the effect of the test compound on extracellular dopamine.

Visualizations

Caption: Metabolic conversion of Modafinil to its inactive metabolites.

Caption: Contrasting effects of Modafinil and this compound on the Dopamine Transporter.

Caption: Workflow for a Dopamine Transporter (DAT) Radioligand Binding Assay.

Conclusion

The biological inactivity of this compound is a clear and compelling example of how subtle changes in molecular structure can lead to profound differences in pharmacological activity. The conversion of the amide moiety in Modafinil to a carboxylic acid in its metabolite results in a molecule that is both unable to effectively bind to the dopamine transporter and is largely excluded from the central nervous system due to its increased polarity and poor blood-brain barrier penetration. This dual pharmacodynamic and pharmacokinetic basis for its inactivity underscores the critical importance of metabolic profiling in drug development and provides a robust explanation for why this compound does not contribute to the therapeutic effects of its parent drug. This understanding is fundamental for researchers and scientists working on the development of novel CNS-acting agents and for clinicians seeking a comprehensive knowledge of the pharmacology of Modafinil.

References

- 1. Modafinil - Wikipedia [en.wikipedia.org]

- 2. Practical Use and Risk of Modafinil, a Novel Waking Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modafinil, an atypical CNS stimulant? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of Modafinil Acid in the Metabolic Pathway of Modafinil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil, a wakefulness-promoting agent, undergoes extensive metabolism in the liver, with approximately 90% of an administered dose being eliminated as metabolites and less than 10% excreted as the unchanged drug.[1][2] The primary metabolic transformations involve amide hydrolysis and cytochrome P450 (CYP) mediated oxidation.[1][2] These processes result in the formation of two major, yet pharmacologically inactive, metabolites: modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056).[1][3] This guide provides a comprehensive overview of the formation, pharmacokinetic profile, and analytical methodologies related to this compound, the principal metabolite of modafinil.

Metabolic Pathways of Modafinil

The metabolic conversion of modafinil to its primary metabolites is governed by two main enzymatic pathways. The major pathway, leading to the formation of this compound, is the hydrolytic deamidation of the acetamide group.[1] This reaction is catalyzed by amidase and/or esterase enzymes.[4][5] A secondary pathway involves the S-oxidation of modafinil by the cytochrome P450 enzyme CYP3A4, which produces the achiral metabolite, modafinil sulfone.[1][6] Both this compound and modafinil sulfone are considered pharmacologically inactive and do not contribute to the wake-promoting effects of the parent drug.[1][4]

Quantitative Data: Pharmacokinetic Parameters

The pharmacokinetic profiles of modafinil and its primary metabolites have been characterized in healthy adults. The following tables summarize key parameters from various clinical studies.

Table 1: Pharmacokinetic Parameters of Modafinil and its Metabolites

| Parameter | Modafinil | This compound (CRL-40467) | Modafinil Sulfone (CRL-41056) |

| Tmax (hours) | 2-4 | - | - |

| Half-life (hours) | 12-15 | ~7 | - |

| Urinary Excretion (% of dose) | <10% (unchanged) | 35-60% | Minor metabolite |

| Pharmacological Activity | Active | Inactive | Inactive |

Data compiled from multiple sources.[1][2][4][6][7][8]

Experimental Protocols

In Vitro Metabolism of Modafinil in Human Liver Microsomes

This protocol outlines a typical experiment to determine the in vitro metabolism of modafinil.

1. Materials:

-

Human liver microsomes (HLM)

-

Modafinil

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile with an internal standard (e.g., a stable isotope-labeled modafinil analog)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

2. Procedure:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer.[1]

-

Pre-warm the reaction mixture at 37°C for 5 minutes.[1]

-

Initiate the metabolic reaction by adding modafinil (at various concentrations to determine enzyme kinetics) and the NADPH regenerating system. The final incubation volume is typically 200 µL.[1]

-

Incubate at 37°C for specified time points (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.[1]

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1]

-

Vortex the samples for 2 minutes and then centrifuge at 3000 x g for 10 minutes to precipitate proteins.[1]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]

3. Data Analysis:

-

Analyze the samples for the disappearance of the parent drug (modafinil) and the formation of metabolites (modafinil sulfone). Note that this compound formation is primarily via hydrolysis and may not be NADPH-dependent.[1]

-

Plot the natural logarithm of the percentage of remaining modafinil versus time to determine the in vitro half-life (t½).[1]

-

Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.[1]

-

Quantify the formation of modafinil sulfone over time to determine the rate of formation.[1]

Quantitative Analysis of Modafinil and its Metabolites in Human Plasma

This protocol describes a general workflow for the quantification of modafinil, this compound, and modafinil sulfone in human plasma samples using LC-MS/MS.

1. Sample Preparation:

-

To 200 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution.[1]

-

Vortex for 2 minutes.[1]

2. Extraction (Liquid-Liquid Extraction Example):

-

Add an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex vigorously for an extended period.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Calibration and Quality Control:

-

Prepare a series of calibration standards by spiking known concentrations of modafinil, this compound, and modafinil sulfone into drug-free human plasma.[1]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.[1]

-

Process the calibration standards and QC samples along with the unknown samples using the same preparation and extraction procedure.[1]

4. LC-MS/MS Analysis:

-

Inject the prepared samples into a validated LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic column and mobile phase gradient.

-

Detect and quantify the analytes and internal standard using mass spectrometry, typically in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the nominal concentration.[1]

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

Conclusion

This compound is the primary, though pharmacologically inactive, metabolite of modafinil, formed through amide hydrolysis. A thorough understanding of its formation, pharmacokinetic profile, and quantification is essential for a complete characterization of modafinil's disposition in the body. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the field of drug metabolism and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. therecoveryvillage.com [therecoveryvillage.com]

- 8. Modafinil ( Provigil ) : pharmacokinetics [modafinil.wiki]

In Vivo Transformation of Modafinil to Modafinil Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of modafinil acid, the primary and pharmacologically inactive metabolite of the wakefulness-promoting agent, modafinil. The document details the metabolic pathways, with a focus on the key enzymatic process of amide hydrolysis. It presents a compilation of quantitative pharmacokinetic data for both modafinil and this compound from human studies, organized for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for the quantification of these compounds in biological matrices and for conducting in vitro metabolism studies. Visual diagrams generated using the DOT language are included to illustrate the metabolic pathway and experimental workflows, offering a clear and concise reference for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Modafinil, a eugeroic agent used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea, undergoes extensive metabolism in the body.[1] The primary metabolic route is the hydrolysis of the amide moiety, leading to the formation of its main metabolite, this compound.[1] This biotransformation is a critical determinant of the pharmacokinetic profile and overall disposition of modafinil. Understanding the dynamics of this metabolic conversion is essential for drug development, clinical pharmacology, and toxicological assessments. This guide aims to provide an in-depth technical resource on the in vivo formation of this compound from modafinil.

Metabolic Pathway of Modafinil

The metabolism of modafinil is predominantly characterized by two main pathways: amide hydrolysis and, to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes.[1]

-

Amide Hydrolysis: The principal metabolic pathway for modafinil is the hydrolysis of its acetamide group, resulting in the formation of this compound (CRL-40467).[2] This reaction is catalyzed by esterase and/or amidase enzymes.[2] this compound is pharmacologically inactive and is the most abundant metabolite found in plasma and urine.[1][3]

-

CYP-Mediated Oxidation: A secondary pathway involves the oxidation of the sulfoxide group of modafinil by CYP3A4 to form the inactive metabolite, modafinil sulfone.[4] Modafinil also exhibits some effects on other CYP enzymes, including weak induction of CYP1A2, CYP2B6, and CYP3A4, and reversible inhibition of CYP2C19.[1]

The metabolic conversion of modafinil to this compound is a rapid and significant process, with studies indicating that a substantial fraction of orally administered modafinil is converted to this metabolite.[5]

Signaling Pathway Diagram

Quantitative Data: Pharmacokinetics of Modafinil and this compound

The following tables summarize key pharmacokinetic parameters for modafinil and its primary metabolite, this compound, following oral administration of modafinil to healthy human subjects. These data have been compiled from various clinical studies.

Table 1: Pharmacokinetic Parameters of Modafinil in Healthy Adults

| Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | CL/F (L/hr) | Vd/F (L) | t1/2 (hr) | Reference |

| 200 | 4.2 ± 0.6 | 2-4 | 66.4 ± 20.06 | 3.51 | - | 12-15 | [1][3] |

| 400 | 5.8 ± 0.7 | 2-4 | - | ~3.0 | ~58.8 | ~15 | [1][6] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults After Modafinil Administration

| Modafinil Dose (mg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | CL (L/hr) | Vd (L) | Reference |

| 200 | - | - | - | 4.94 | 2.73 | [5] |

| 100 (single dose) | 1.36 ± 0.34 (trough) | - | - | - | - | [6] |

Note: Data for this compound are less consistently reported in the literature, and direct comparative studies are limited. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution; t1/2: Elimination half-life. Values are presented as mean ± standard deviation where available.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of modafinil and this compound.

Quantification of Modafinil and this compound in Human Plasma by HPLC

This protocol is based on the method described by Moachon and Matinier (1994).[7]

4.1.1. Materials and Reagents

-

Modafinil and this compound reference standards

-

Internal Standard (e.g., a structural analog)

-

Acetonitrile (HPLC grade)

-

Acetic Acid (glacial)

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

Extraction solvent (e.g., ethyl acetate)

4.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Centrifuge

-

Evaporator

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of plasma, add the internal standard solution.

-

Add 5 mL of extraction solvent.

-

Vortex for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4.1.4. Chromatographic Conditions

-

Mobile Phase: Acetonitrile-water-acetic acid (150:420:12, v/v/v)[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 236 nm[7]

-

Injection Volume: 50 µL

4.1.5. Calibration and Quantification

-

Prepare calibration standards by spiking known concentrations of modafinil and this compound into drug-free plasma.

-

Process the standards and quality control samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentrations in the unknown samples from the calibration curve.

Experimental Workflow: HPLC Quantification

In Vitro Metabolism of Modafinil using Human Liver Microsomes

This protocol provides a general procedure to assess the in vitro metabolism of modafinil.

4.2.1. Materials and Reagents

-

Modafinil

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS/MS grade)

-

Internal standard for LC-MS/MS analysis

4.2.2. Instrumentation

-

LC-MS/MS system

-

Incubator or water bath (37°C)

-

Centrifuge

4.2.3. Incubation Procedure

-

Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding modafinil (at various concentrations for kinetic studies) and the NADPH regenerating system.

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

4.2.4. Data Analysis

-

Quantify the disappearance of modafinil and the formation of modafinil sulfone over time using a validated LC-MS/MS method.

-

Note that the formation of this compound via hydrolysis is primarily independent of NADPH.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for the formation of modafinil sulfone.

Experimental Workflow: In Vitro Metabolism

In Vivo Human Pharmacokinetic Study Protocol

This section outlines a general protocol for a human pharmacokinetic study of modafinil.

4.3.1. Study Design

-

An open-label, single-dose, crossover, or parallel-group study design is typically employed.[3][5]

-

Healthy adult volunteers are recruited after obtaining informed consent and screening for inclusion/exclusion criteria.

4.3.2. Dosing and Sample Collection

-

Subjects are typically fasted overnight before drug administration.

-

A single oral dose of modafinil (e.g., 200 mg) is administered with a standardized volume of water.[5]

-

Blood samples are collected in heparinized tubes at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[3]

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

4.3.3. Bioanalysis

-

Plasma samples are analyzed for modafinil and this compound concentrations using a validated bioanalytical method, such as HPLC-UV or LC-MS/MS.

4.3.4. Pharmacokinetic Analysis

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) are calculated from the plasma concentration-time data using non-compartmental analysis.

Logical Relationship: In Vivo Pharmacokinetic Study

Conclusion

The in vivo formation of this compound from modafinil is a rapid and predominant metabolic pathway mediated by amide hydrolysis. This process is central to the overall pharmacokinetic profile of modafinil. This technical guide has provided a detailed overview of the metabolic pathways, quantitative pharmacokinetic data, and comprehensive experimental protocols for the analysis of modafinil and its primary metabolite. The included diagrams offer a clear visual representation of these complex processes. This information serves as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of modafinil's metabolism and providing practical guidance for experimental design and execution.

References

- 1. Clinical pharmacokinetic profile of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Modeling of Armodafinil and Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of this compound and estimation of the metabolic conversion of modafinil into this compound in 5 major ethnic groups of China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of modafinil as a perpetrator of metabolic drug–drug interactions using a model informed cocktail reaction phenotyping trial protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of modafinil and its acid metabolite by high-performance liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Modafinil's Primary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil, a widely prescribed wakefulness-promoting agent, undergoes extensive metabolism in the liver, resulting in the formation of two primary circulating metabolites: modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056). While the parent drug's mechanism of action is primarily attributed to its effects on the dopamine transporter, leading to increased wakefulness, its major metabolites have long been considered pharmacologically inactive in this regard. However, emerging evidence suggests a more nuanced pharmacological profile, particularly concerning potential anticonvulsant properties. This technical guide provides an in-depth exploration of the pharmacological characteristics of these primary metabolites, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways to support further research and drug development endeavors.

Metabolic Disposition of Modafinil

Modafinil is metabolized in the liver via two main pathways, leading to the formation of its primary metabolites.[1]

-

Amide Hydrolysis: The major metabolic route involves the hydrolytic deamidation of the acetamide group of modafinil, catalyzed by carboxylesterases, to form This compound (CRL-40467) .[2][3]

-

S-Oxidation: A secondary pathway involves the oxidation of the sulfinyl group by the cytochrome P450 enzyme CYP3A4 to form the achiral modafinil sulfone (CRL-41056) .[1]

These metabolic transformations increase the polarity of the compounds, facilitating their renal excretion.[3]

Figure 1: Primary metabolic pathways of Modafinil.

Pharmacological Profile of Primary Metabolites

Contrary to initial assumptions of pharmacological inertness, studies have revealed that both this compound and modafinil sulfone possess intrinsic biological activity, specifically as anticonvulsants.

Receptor and Transporter Binding Affinity

Extensive literature searches did not yield specific quantitative binding data (Ki or IC50 values) for this compound or modafinil sulfone at key central nervous system receptors and transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This lack of data is likely due to the prevailing view that these metabolites do not contribute to the wakefulness-promoting effects of modafinil, which are primarily mediated by its interaction with DAT.

Anticonvulsant Activity

Significant anticonvulsant properties of both this compound and modafinil sulfone have been demonstrated in preclinical models. The maximal electroshock seizure (MES) test, a model for generalized tonic-clonic seizures, has been instrumental in characterizing this activity.[4][5]

Table 1: Anticonvulsant Activity of Modafinil and its Primary Metabolites in the Maximal Electroshock Seizure (MES) Test in Mice

| Compound | Administration Route | ED₅₀ (mg/kg) |

| Modafinil | Intraperitoneal | > 75 |

| This compound | Intraperitoneal | ~75 |

| Modafinil Sulfone | Intraperitoneal | ~75 |

ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from the tonic hindlimb extension component of the seizure. Data sourced from Zolkowska et al., 2015.[4]

The study by Zolkowska et al. (2015) demonstrated that both this compound and modafinil sulfone, at a dose of 75 mg/kg, significantly elevated the threshold for electroconvulsions in mice.[4] Furthermore, at a dose of 50 mg/kg, both metabolites enhanced the anticonvulsant activity of several classical antiepileptic drugs, including carbamazepine, phenytoin, and valproate.[4] The enhancement of valproate's anticonvulsant action by the metabolites was determined to be a pharmacodynamic interaction, as the metabolites did not alter the brain concentration of valproate.[4]

The precise molecular mechanism underlying the anticonvulsant effects of modafinil's metabolites remains to be fully elucidated. It is noteworthy that this activity is observed despite modafinil itself being reported to have some pro-convulsant properties at high doses.

Experimental Protocols

Maximal Electroshock Seizure (MEST) Test

The Maximal Electroshock Seizure Threshold (MEST) test is a widely used preclinical model to assess the anticonvulsant potential of a compound. The protocol described here is a generalized procedure based on established methodologies.[6][7][8]

Objective: To determine the ability of a test compound to increase the threshold for seizures induced by a maximal electrical stimulus.

Materials:

-

Male adult mice (e.g., Swiss-Webster, 20-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Saline solution (0.9%)

-

Test compounds (this compound, modafinil sulfone) and vehicle control

Procedure:

-

Animal Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Drug Administration: Animals are divided into groups and administered the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of each mouse. Corneal electrodes, moistened with saline, are then gently placed on the corneas.

-

Electrical Stimulation: A constant current electrical stimulus (e.g., 60 Hz, 0.2-second duration) is delivered. The current intensity is varied to determine the threshold for inducing a tonic hindlimb extension seizure.

-

Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED₅₀) is calculated using statistical methods such as probit analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Modafinil and its metabolites enhance the anticonvulsant action of classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. scispace.com [scispace.com]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Clearance Rate of Modafinil Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the clearance rate of modafinil acid, the primary metabolite of the wakefulness-promoting agent modafinil. This document details quantitative pharmacokinetic data, experimental protocols for its determination, and key metabolic pathways.

Introduction

Modafinil is extensively metabolized in the liver, with approximately 90% of an administered dose eliminated as metabolites.[1] The two major, pharmacologically inactive metabolites are this compound and modafinil sulfone.[1] this compound is the most abundant metabolite found in urine, accounting for 35% to 60% of the dose.[2][3] Understanding the clearance of this primary metabolite is crucial for a complete pharmacokinetic profile of modafinil and for assessing the impact of various physiological and pathological conditions on its disposition.

Quantitative Data on this compound Clearance

The clearance of this compound is significantly higher than that of its parent drug, modafinil.[3] This is consistent with the principle that metabolism typically increases the polarity of a compound, facilitating its elimination. The following tables summarize the available quantitative data on the clearance and other pharmacokinetic parameters of this compound in healthy volunteers.

Table 1: Population Pharmacokinetics of this compound in Healthy Chinese Volunteers

| Parameter | Typical Value | Inter-individual Variability (%) |

| Clearance (CL/F) | 4.94 L/h | 25.4 |

| Volume of Distribution (Vc/F) | 2.73 L | 54.6 |